5-[(biphenyl-4-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(biphenyl-4-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties
Preparation Methods
The synthesis of 5-[(biphenyl-4-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve solid-phase reactions at elevated temperatures, such as the reaction of o-phenylenediamine with urea at 150-250°C . The process may also include nitration and reduction steps to achieve the desired product.
Chemical Reactions Analysis
5-[(biphenyl-4-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents
Scientific Research Applications
5-[(biphenyl-4-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(biphenyl-4-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and thereby reducing blood pressure . The compound’s structure allows it to bind to the receptor sites, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
5-[(biphenyl-4-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can be compared with other benzimidazole derivatives, such as:
5-amino-1,3-dihydro-2H-benzimidazol-2-one: Known for its use as a dye intermediate.
4-tert-butyl-phenyl)-furan-2-yl]-3H-benzoimidazol-5-ylmethylene}-2-thioxo-thiazolidin-4-one: Noted for its potent pharmacological activities.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C20H17N3O |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-[(4-phenylphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C20H17N3O/c24-20-22-18-11-10-17(12-19(18)23-20)21-13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-12,21H,13H2,(H2,22,23,24) |
InChI Key |
ZKSHQCSZMBIABU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC4=C(C=C3)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.